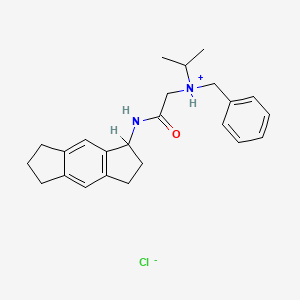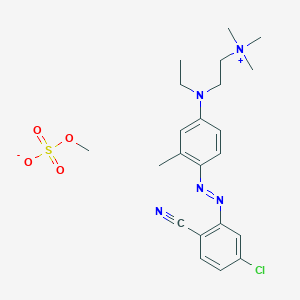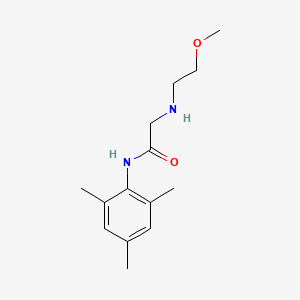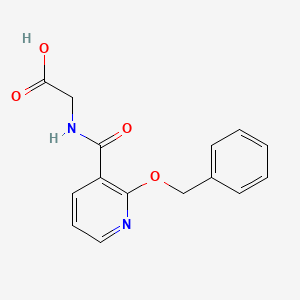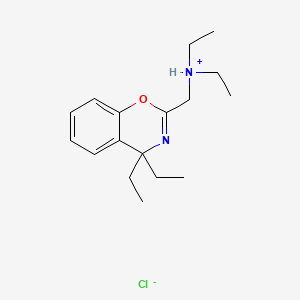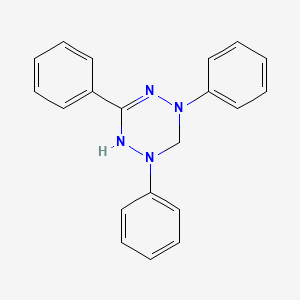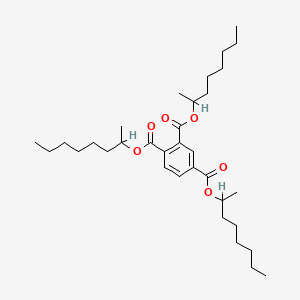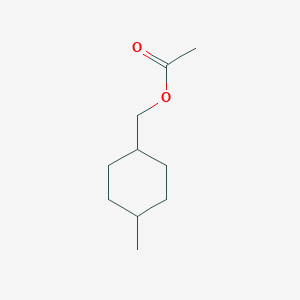
(4-methylcyclohexyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.
Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.
Reduction: (4-Methylcyclohexyl)methanol.
Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyl acetate
- (4-Methylcyclohexyl)methanol
- Cyclohexyl acetate
Uniqueness
(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.
Properties
CAS No. |
53075-43-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3 |
InChI Key |
WGJWXWQIHHQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
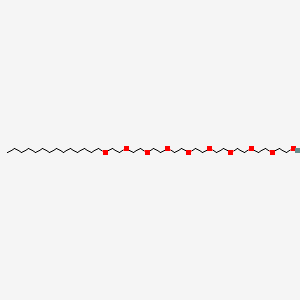

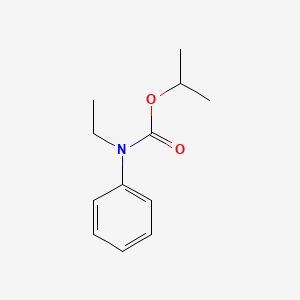
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
